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Compound of Interest

Compound Name: 5-Bromo-6-methylpicolinic acid

Cat. No.: B1354969

In-Depth Technical Guide: 5-Bromo-6-
methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and
relevant experimental protocols for 5-Bromo-6-methylpicolinic acid, a heterocyclic compound
of interest in medicinal chemistry and drug discovery.

Chemical Identity and Properties

5-Bromo-6-methylpicolinic acid, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid,
IS a substituted pyridine derivative. Its fundamental properties are summarized below.

Property Value

CAS Number 137778-20-2
Molecular Formula C7HsBrNO2
Molecular Weight 216.03 g/mol
Physical Form Solid

Purity Typically 295%

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1354969?utm_src=pdf-interest
https://www.benchchem.com/product/b1354969?utm_src=pdf-body
https://www.benchchem.com/product/b1354969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

Detailed experimental spectroscopic data for 5-Bromo-6-methylpicolinic acid is not readily
available in publicly accessible scientific literature. The following sections provide general
expectations for the NMR and mass spectra of this compound based on the analysis of
structurally similar molecules and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-
Bromo-6-methylpicolinic acid, both *H and 13C NMR would provide key structural information.

2.1.1. Expected *H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl group protons.

Expected Chemical

Proton _ Multiplicity Integration
Shift (ppm)

Aromatic CH (H3) 75-85 Doublet 1H

Aromatic CH (H4) 75-8.5 Doublet 1H

Methyl (CHs) 23-2.8 Singlet 3H

Carboxylic Acid

10.0-13.0 Singlet (broad) 1H
(COOH)

Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and
can be predicted more accurately using computational methods.

2.1.2. Expected 13C NMR Spectral Data

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
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Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (COOH) 165 - 175

Aromatic C (C2) 145 - 155

Aromatic C (C6) 150 - 160

Aromatic C (C4) 135 - 145

Aromatic C (C3) 120- 130

Aromatic C (C5-Br) 115-125

Methyl (CHs) 18- 25

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.

2.2.1. Expected Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M*) would be expected at
m/z corresponding to the molecular weight of the compound (216.03 g/mol ). Due to the
presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks
of nearly equal intensity separated by 2 m/z units (for the 7°Br and 8!Br isotopes).

Expected Fragmentation Pattern:

The fragmentation of 5-Bromo-6-methylpicolinic acid in a mass spectrometer is expected to
proceed through several key pathways:

o Loss of the carboxylic acid group: A significant fragment would likely be observed
corresponding to the loss of COOH (45 Da), resulting in a fragment ion at m/z [M-45]*.

o Loss of a bromine atom: Fragmentation involving the cleavage of the C-Br bond would lead
to a fragment at m/z [M-79/81]*.
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o Decarboxylation followed by loss of HBr: A fragment corresponding to the loss of both CO:
and HBr could also be observed.

Experimental Protocols

While specific experimental protocols for the acquisition of NMR and mass spectrometry data
for 5-Bromo-6-methylpicolinic acid are not detailed in the available literature, standard
procedures for small organic molecules would be employed.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-6-methylpicolinic acid in
a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-d4) in an NMR tube.

e Instrument Setup:
o Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
o Tune and shim the instrument to ensure optimal resolution and sensitivity.
o Set the appropriate spectral width and number of scans.
o Data Acquisition:
o Acquire the *H NMR spectrum.

o Acquire the 3C NMR spectrum. Additional experiments like DEPT can be performed to aid
in the assignment of carbon signals.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum is as follows:
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample like 5-Bromo-6-methylpicolinic acid, direct insertion probe (DIP) for
electron ionization (EI) or dissolution in a suitable solvent for electrospray ionization (ESI)
are common methods.

« lonization: lonize the sample using an appropriate technique (e.g., El or ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major
fragment ions.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking 5-Bromo-6-
methylpicolinic acid to defined signaling pathways or established experimental workflows. As
a substituted picolinic acid, it belongs to a class of compounds that are of interest in medicinal
chemistry. Picolinic acid derivatives have been explored for a variety of biological activities, and
this compound could serve as a building block or intermediate in the synthesis of novel
therapeutic agents.

The workflow for investigating the biological activity of 5-Bromo-6-methylpicolinic acid would
typically involve its synthesis and purification, followed by a series of in vitro and/or in vivo
assays to assess its effects on specific biological targets or cellular processes.
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Caption: A generalized experimental workflow for the investigation of a novel chemical entity.
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This guide provides a foundational understanding of the spectral properties of 5-Bromo-6-
methylpicolinic acid. For definitive spectral data and detailed experimental protocols,
researchers are encouraged to consult the Certificate of Analysis from commercial suppliers or
to perform the characterization in their own laboratories. As research progresses, more specific
information regarding its biological activities and applications may become available.

 To cite this document: BenchChem. [5-Bromo-6-methylpicolinic acid NMR and mass
spectrometry data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354969#5-bromo-6-methylpicolinic-acid-nmr-and-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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